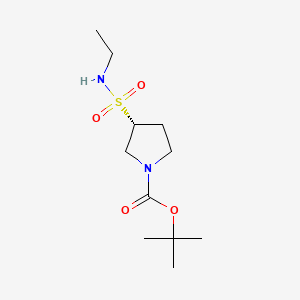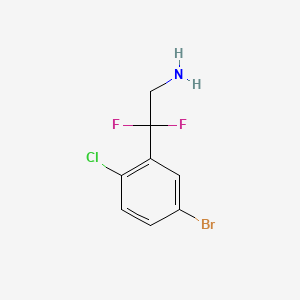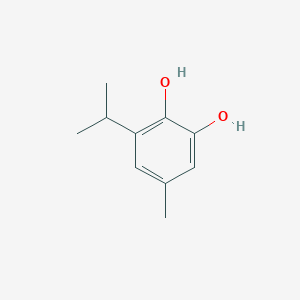
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a cyanobenzenesulfonyl group and a cycloheptyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of 4-cyanobenzenesulfonyl chloride. This intermediate is then reacted with N-cycloheptylpiperidine-4-carboxamide under controlled conditions to form the final product. The reaction conditions often include the use of anhydrous solvents and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyanobenzenesulfonyl chloride
- 4-Bromobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
Uniqueness
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide is unique due to its combination of a piperidine ring with a cyanobenzenesulfonyl group and a cycloheptyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C20H27N3O3S |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
1-(4-cyanophenyl)sulfonyl-N-cycloheptylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H27N3O3S/c21-15-16-7-9-19(10-8-16)27(25,26)23-13-11-17(12-14-23)20(24)22-18-5-3-1-2-4-6-18/h7-10,17-18H,1-6,11-14H2,(H,22,24) |
InChI-Schlüssel |
GLCGCRPIHVNKAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,5R,6R)-6-{2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13579492.png)



![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)



